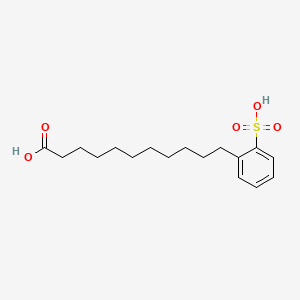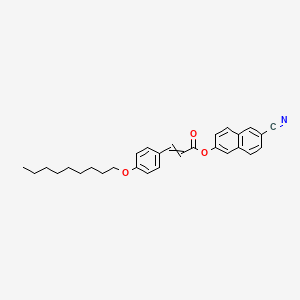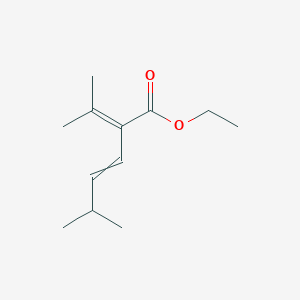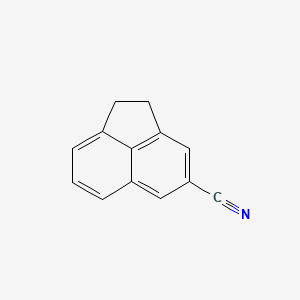
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate is an organic compound with the molecular formula C14H14NO5P It is a derivative of phosphinic acid, featuring both nitrophenyl and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-methoxyphenyl)methylphosphinate typically involves the reaction of 4-nitrophenol with 4-methoxybenzyl chloride in the presence of a phosphinic acid derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in sufficient quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-aminophenyl (4-methoxyphenyl)methylphosphinate, while oxidation can produce phosphine oxides .
Aplicaciones Científicas De Investigación
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl (4-methoxyphenyl)methylphosphinate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through the nitrophenyl and methoxyphenyl groups, which can form specific interactions with the enzyme’s active site residues .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl methylphosphonate: Similar structure but lacks the methoxyphenyl group.
Methyl 4-nitrophenyl sulfone: Contains a sulfone group instead of a phosphinate group.
Methanone, (4-nitrophenyl)phenyl-: Features a ketone group instead of a phosphinate group.
Uniqueness
4-Nitrophenyl (4-methoxyphenyl)methylphosphinate is unique due to the presence of both nitrophenyl and methoxyphenyl groups attached to the phosphinate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
81349-01-1 |
|---|---|
Fórmula molecular |
C14H14NO5P |
Peso molecular |
307.24 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)-methylphosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C14H14NO5P/c1-19-12-7-9-14(10-8-12)21(2,18)20-13-5-3-11(4-6-13)15(16)17/h3-10H,1-2H3 |
Clave InChI |
SEDGVEDGMFGPHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)P(=O)(C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)


![1,4-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14409689.png)




![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)

![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)



